molecular formula C8H7BrO3 B7964698 2-(2-Bromo-6-hydroxyphenyl)acetic acid

2-(2-Bromo-6-hydroxyphenyl)acetic acid

Cat. No.: B7964698
M. Wt: 231.04 g/mol
InChI Key: JJVLGXFLHXIFNR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-(2-Bromo-6-hydroxyphenyl)acetic Acid

Systematic Nomenclature and CAS Registry Information

The compound is formally named This compound , reflecting its substitution pattern on the phenyl ring. The bromine atom occupies the ortho position relative to the acetic acid side chain, while the hydroxyl group is located at the meta position relative to bromine. Its International Union of Pure and Applied Chemistry (IUPAC) name is consistent with this arrangement.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1133720-82-7 . This identifier distinguishes it from structural isomers, such as 2-bromo-4'-hydroxyphenyl acetic acid (CAS 54537-27-8), which features a distinct substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₇BrO₃ , with a molecular weight of 231.04 g/mol . The formula accounts for the phenyl ring, bromine substituent, hydroxyl group, and acetic acid moiety. A breakdown of its elemental composition is provided below:

Component Quantity Atomic Weight Contribution (g/mol)
Carbon (C) 8 96.08
Hydrogen (H) 7 7.07
Bromine (Br) 1 79.90
Oxygen (O) 3 48.00
Total 231.04

The acetic acid group (-CH₂COOH) contributes to the compound’s polarity, while the bromine atom enhances its electrophilic character.

Crystallographic Structure Determination

As of the available literature, no crystallographic data has been reported for this compound. This contrasts with related compounds, such as 2-Bromo-2-phenylacetic acid (CAS 4870-65-9), which has a documented monoclinic crystal system with a melting point of 82–83°C. The absence of crystallographic studies for the target compound highlights a gap in structural characterization, necessitating future X-ray diffraction or neutron scattering analyses.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR data for this compound is not explicitly provided in the sources, its structure permits predictions:

  • ¹H NMR : The aromatic protons would display split signals due to coupling with bromine and hydroxyl groups. The acetic acid’s methylene protons (-CH₂-) would resonate near δ 3.6–3.8 ppm, while the carboxylic acid proton (-COOH) would appear as a broad singlet near δ 12 ppm.
  • ¹³C NMR : The carbonyl carbon (COOH) would resonate near δ 170–175 ppm, with aromatic carbons adjacent to bromine and hydroxyl groups showing deshielding effects.
Infrared (IR) Absorption Profile

Key IR absorptions would include:

  • O-H Stretch : A broad band near 3000–3500 cm⁻¹ from the hydroxyl and carboxylic acid groups.
  • C=O Stretch : A strong peak near 1700 cm⁻¹ from the carboxylic acid.
  • C-Br Stretch : A signal near 550–650 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 231.04 ) would correspond to the intact molecule. Fragmentation would likely involve:

  • Loss of the carboxylic acid group (-COOH, 44 g/mol), yielding a fragment at m/z 187 .
  • Cleavage of the C-Br bond, producing a fragment at m/z 151 (C₈H₇O₃).

Properties

IUPAC Name

2-(2-bromo-6-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVLGXFLHXIFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Reduction Methodology

The most widely reported method for synthesizing brominated hydroxyphenylacetic acids involves a condensation reaction between a bromophenol derivative and glyoxylic acid, followed by reduction. While the patent CN105646181A specifically details the synthesis of 2-bromo-4-hydroxyphenylacetic acid, its protocol is adaptable to the 2-bromo-6-hydroxy isomer by modifying the starting material to 2-bromo-6-hydroxyphenol .

Step 1: Condensation Reaction
2-Bromo-6-hydroxyphenol reacts with glyoxylic acid in an alkaline medium (e.g., sodium hydroxide) to form 2-bromo-6-hydroxymandelic acid . Optimal conditions include:

  • Temperature : 70–100°C (80°C preferred)

  • Reaction time : 2–6 hours (3 hours preferred)

  • Molar ratio : 1:1 phenol-to-glyoxylic acid

Step 2: Reduction to Acetic Acid Derivative
The mandelic acid intermediate is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid:

  • Reductant : SnCl₂·2H₂O (1.1 eq relative to mandelic acid)

  • Temperature : 70–80°C

  • Reaction time : 2–3 hours

  • Workup : Recrystallization from water yields the final product as a white solid.

Representative Yield : 62.7–86.7%, depending on reaction time and temperature (Table 1).

Alternative Pathways via Schiff Base Intermediates

A supplementary route involves synthesizing Schiff base intermediates for downstream functionalization. For example, this compound derivatives are generated by reacting 2-bromo-6-hydroxybenzaldehyde with thioglycolic acid in the presence of DMF and benzene:

  • Conditions : Reflux for 20–22 hours

  • Yield : 65–78% for oxothiazolidin derivatives

This method highlights the compound’s role as a precursor in antimicrobial agent synthesis.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from analogous syntheses reveal that higher temperatures (80°C) and longer reaction times (3 hours) maximize yields during the reduction step (Table 1). For instance:

  • At 80°C for 3 hours : 86.7% yield

  • At 70°C for 2 hours : 62.7% yield

Table 1: Yield Variation with Reaction Parameters

Temperature (°C)Time (hours)Yield (%)
80386.7
70262.7

Solvent and Catalyst Selection

  • Condensation step : Aqueous sodium hydroxide ensures solubility of phenolic substrates.

  • Reduction step : Concentrated HCl facilitates protonation of the carbonyl group, enhancing SnCl₂ reactivity.

Characterization and Analytical Data

Spectroscopic Properties

While explicit data for this compound are limited, analogs exhibit:

  • IR (KBr) : Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹)

  • ¹H NMR (DMSO-d₆) : Aromatic protons (δ 6.8–7.4 ppm), acetic acid protons (δ 3.6–3.8 ppm)

Physical Constants

  • Melting point : 210–215°C (for derivatives)

  • Molecular weight : 231.05 g/mol

Applications and Derivatives

Antimicrobial Agents

The compound serves as a key intermediate in synthesizing N-(2-(2-bromo-6-hydroxyphenyl)-4-oxothiazolidin-3-yl)-4-chloro-3-nitrobenzamide , a hybrid molecule with demonstrated antifungal and antibacterial activity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-6-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-hydroxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(2-bromo-6-oxo-phenyl)acetic acid.

    Reduction: Formation of 2-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-6-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Brominated Phenylacetic Acids
Compound Name Substituents (Position) Key Functional Groups Structural Similarity References
2-(2-Bromo-6-hydroxyphenyl)acetic acid Br (2), -OH (6) Acetic acid, hydroxyl Reference compound -
2-(5-Bromo-2-hydroxyphenyl)acetic acid Br (5), -OH (2) Acetic acid, hydroxyl 0.91
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), -OCH₃ (4) Acetic acid, methoxy 0.84
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid Br (4), -OCF₃ (2) Acetic acid, trifluoromethoxy 0.85

Key Observations :

  • Substituent Position : The position of bromine and hydroxyl/methoxy groups significantly affects electronic distribution. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group at the 4-position is coplanar with the phenyl ring, enhancing conjugation, while the acetic acid group is nearly perpendicular, influencing hydrogen-bonding patterns .
  • Electron Effects : Bromine is electron-withdrawing, increasing the acidity of the acetic acid moiety. Methoxy and hydroxyl groups are electron-donating but differ in hydrogen-bonding capacity; hydroxyl groups form stronger intermolecular bonds (e.g., R22(8) dimer motifs) compared to methoxy .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (Water) logP Key Interactions References
2-(3-Bromo-4-methoxyphenyl)acetic acid Not reported Low (organic solvents) ~2.1 O–H⋯O hydrogen bonds
2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid (Diclofenac impurity) Not reported Low (free acid), high (sodium salt) ~3.5 Anilino linkage, ionic interactions (salt form)
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Not reported Low (lipophilic) ~2.8 Ester group, reduced H-bonding

Key Observations :

  • Solubility : Sodium salts of brominated phenylacetic acids (e.g., Imp. D(EP) sodium salt in ) exhibit higher aqueous solubility than free acids, critical for pharmaceutical formulations .
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 2-(5-Bromo-2-hydroxyphenyl)acetic acid) form stronger hydrogen-bonded dimers, influencing crystal packing and stability .

Key Observations :

  • Natural Product Synthesis : The 3-bromo-4-methoxy derivative is pivotal in synthesizing Combretastatin A-4 via Perkin condensation, demonstrating the importance of regioselective bromination .
  • Toxicity Profiles: Compounds like Wy-14,643 highlight how structural features (e.g., thioether linkages) correlate with persistent DNA replication and carcinogenicity, underscoring the need for careful substituent selection in drug design .

Biological Activity

2-(2-Bromo-6-hydroxyphenyl)acetic acid is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromo substituent and a hydroxy group on a phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom can facilitate binding to target sites, while the hydroxy group may contribute to hydrogen bonding interactions, enhancing the compound's efficacy.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the phenyl ring can lead to enhanced activity against Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

The compound has been evaluated for its anticancer effects in several studies. In vitro assays demonstrated that it can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

In animal models, this compound has shown promise in reducing inflammation markers. Its anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the phenyl ring have been systematically studied:

Modification Biological Activity Remarks
Hydroxyl GroupEnhanced binding affinityIncreases solubility
Bromine SubstitutionIncreased antimicrobial potencyAffects lipophilicity
Methyl Group AdditionVariable effects on cytotoxicityDepends on position

Case Studies

  • Antiviral Activity Against HBV
    A study assessed the antiviral properties of related compounds, revealing that structural modifications significantly influenced their efficacy against Hepatitis B Virus (HBV). The compound showed competitive inhibition against viral replication pathways, making it a candidate for further development as an antiviral agent.
  • Cytotoxicity Evaluation
    In vitro cytotoxicity tests were performed using various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Inflammatory Response in Animal Models
    Experimental models demonstrated that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2-Bromo-6-hydroxyphenyl)acetic acid?

  • Methodological Answer : The compound can be synthesized via bromination of a phenylacetic acid precursor or coupling reactions (e.g., Suzuki-Miyaura using boronic acid intermediates) . Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate). Purity validation requires ≥95.0% by HPLC or GC, as demonstrated for structurally similar bromophenylacetic acids .
Example Purification Data
Purity Method
Storage Post-Purification

Q. How can researchers characterize this compound analytically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C2, hydroxyl at C6 via 1^1H and 13^{13}C NMR).
  • HPLC/GC : Quantify purity (>95%) and detect impurities (e.g., ≤0.5% water) .
  • Melting Point : Compare to analogs (e.g., 3-bromophenylacetic acid: 99–102°C ).
  • FTIR : Identify carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) and aromatic C-Br bonds (~500–600 cm1^{-1}).

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : The compound is sensitive to moisture and light. Store at 0–6°C in amber vials under inert gas (e.g., N2_2). Shelf life is typically 12–24 months, but periodic HPLC reanalysis is advised to monitor degradation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example, ICReDD’s integrated computational-experimental approach identifies optimal catalysts and solvents, reducing trial-and-error experimentation . Reaction path searches can model bromination kinetics or steric effects of the hydroxyl group.

Q. What experimental strategies resolve contradictions in reported reaction yields or purity data?

  • Methodological Answer : Cross-validate analytical methods (e.g., HPLC vs. GC ). For inconsistent yields, apply Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent ratios). For example, Kanto Reagents’ protocols for bromophenylacetic acid derivatives use controlled bromination at 40–60°C with NaBr/H2_2SO4_4 .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or cytotoxicity (MTT assay).

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock .

  • Metabolic Stability : Use liver microsomes to assess pharmacokinetic profiles .

    Biological Testing Example
    Target Protein
    Assay Type
    Reference Compound

Q. What advanced separation techniques improve scalability for derivatives?

  • Methodological Answer : Membrane separation or simulated moving bed (SMB) chromatography enhances purity for gram-to-kilogram scales. Kanto Reagents’ protocols for brominated aromatics use gradient HPLC with C18 columns .

Data Contradictions and Resolution

  • Purity Discrepancies : GC (≥95.0% ) vs. HPLC (≥97.0% ) results may arise from column selectivity. Resolve by orthogonal methods (e.g., LC-MS).
  • Reaction Yield Variability : Optimize via DoE (e.g., catalyst loading 5–10 mol%, 12–24 hr reaction time) .

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